

An In-depth Technical Guide to 4-(tert-Butylthio)phenylboronic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(tert-Butylthio)phenylboronic acid

Cat. No.: B1314939

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Introduction

4-(tert-Butylthio)phenylboronic acid, with the CAS number 820972-68-7, is a versatile organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. Its unique structural features, combining a phenylboronic acid moiety with a tert-butylthio group, make it a valuable building block for the construction of complex organic molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its utility in drug discovery and development.

Chemical and Physical Properties

4-(tert-Butylthio)phenylboronic acid is a white to off-white solid. A summary of its key chemical and physical properties is presented in the table below for easy reference.

| Property | Value | Reference |
|---------------------------|---|-----------|
| CAS Number | 820972-68-7 | [1][2][3] |
| Molecular Formula | C ₁₀ H ₁₅ BO ₂ S | [2][3] |
| Molecular Weight | 210.10 g/mol | [2][3] |
| Melting Point | 168-170 °C | [3] |
| Boiling Point (Predicted) | 352.7 ± 44.0 °C | [3] |
| Density (Predicted) | 1.12 ± 0.1 g/cm ³ | [3] |
| pKa (Predicted) | 8.53 ± 0.17 | [3] |
| Purity | ≥98% (commercially available) | [2] |
| Synonyms | 4-(tert-Butylsulfanyl)phenylboronic acid | [2] |

Synthesis of 4-(tert-Butylthio)phenylboronic Acid

While a specific detailed protocol for the synthesis of **4-(tert-Butylthio)phenylboronic acid** is not readily available in the public domain, a general and widely applicable method for the synthesis of arylboronic acids involves the reaction of an aryl Grignard or aryllithium reagent with a trialkyl borate followed by acidic hydrolysis. A plausible synthetic route is outlined below.

Experimental Protocol: General Synthesis of Arylboronic Acids

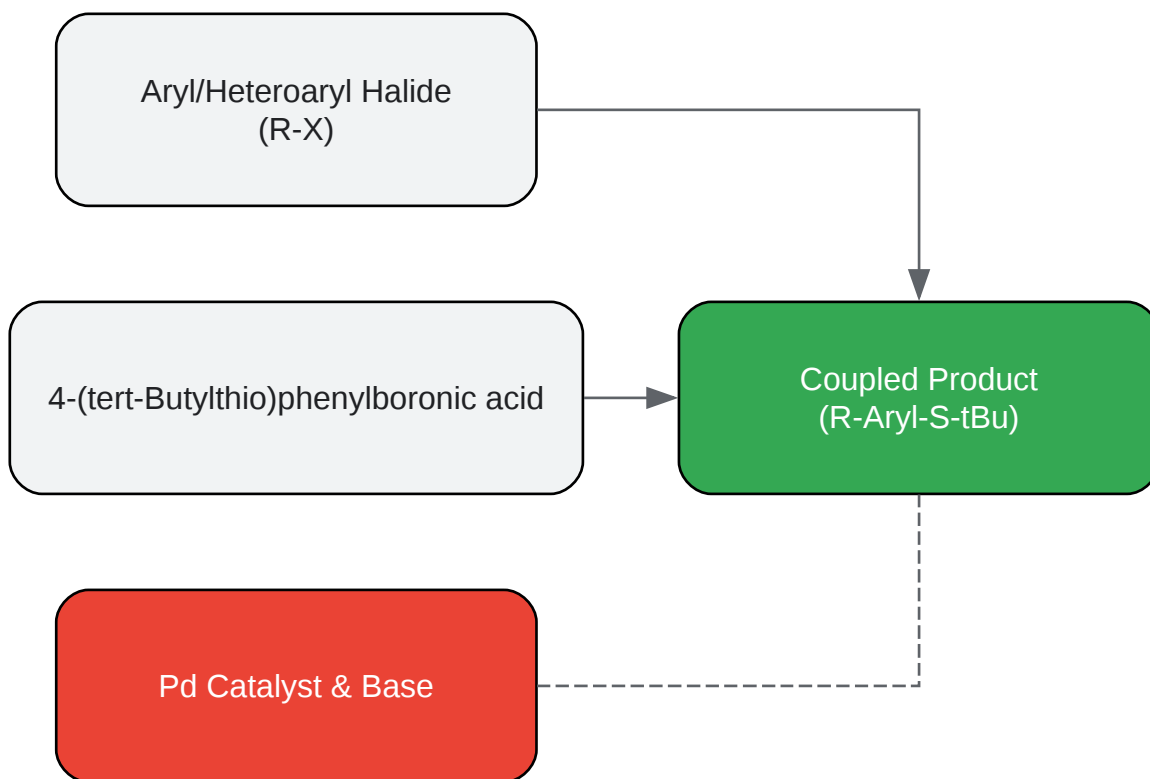
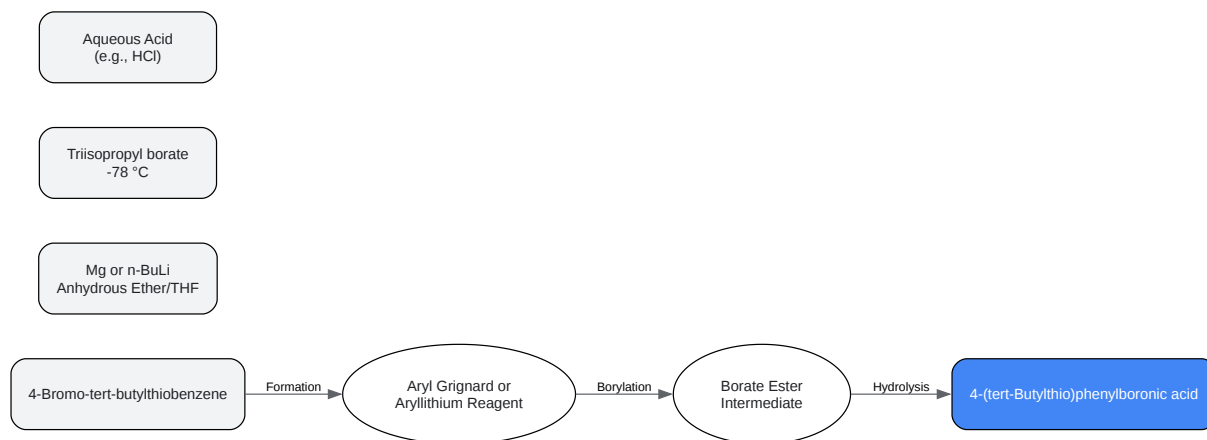
Materials:

- 4-Bromo-tert-butylthiobenzene (starting material)
- Magnesium turnings or n-Butyllithium
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Triisopropyl borate

- Aqueous solution of a weak acid (e.g., ammonium chloride or hydrochloric acid)
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
- Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

- **Grignard/Aryllithium Formation:** In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, the aryl halide (4-bromo-tert-butylthiobenzene) is dissolved in an anhydrous ethereal solvent (diethyl ether or THF). To this solution, either magnesium turnings (for Grignard) or n-butyllithium (for aryllithium) is added portion-wise at a controlled temperature (typically 0 °C to room temperature for Grignard, or -78 °C for aryllithium). The reaction is stirred under an inert atmosphere until the consumption of the starting material is observed (e.g., by TLC).
- **Borylation:** The freshly prepared Grignard or aryllithium reagent is cooled to -78 °C. A solution of triisopropyl borate in the same anhydrous solvent is then added dropwise via the dropping funnel, maintaining the low temperature. The reaction mixture is stirred at -78 °C for a few hours and then allowed to warm to room temperature overnight.
- **Hydrolysis:** The reaction is quenched by the slow addition of an aqueous solution of a weak acid at 0 °C. The mixture is stirred vigorously for a period to ensure complete hydrolysis of the borate ester.
- **Work-up and Purification:** The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product is then purified by a suitable method, such as recrystallization or column chromatography, to yield the desired **4-(tert-butylthio)phenylboronic acid**.



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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-(tert-Butylthio)phenylboronic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1314939#4-tert-butylthio-phenylboronic-acid-cas-number-820972-68-7]

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